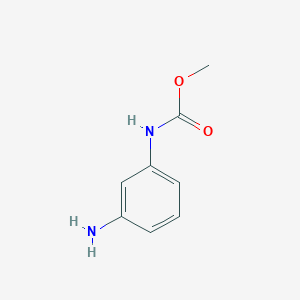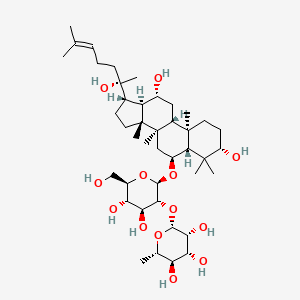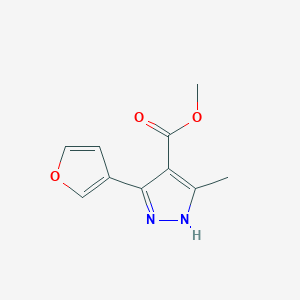
4-Amino-3-phénylisothiazole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-amino-3-phenylisothiazole-5-carboxylate (CAS# 82424-58-6) is a useful research chemical . It is used in the synthesis of dihydroisothiazolopyridinones by multicomponent cyclocondensation of aminoisothiazolecarboxylic esters with aromatic or thienyl aldehydes and their antimitotic activity .
Synthesis Analysis
The synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate involves multicomponent cyclocondensation of aminoisothiazolecarboxylic esters with aromatic or thienyl aldehydes . This process is used to produce dihydroisothiazolopyridinones, which have antimitotic activity .Molecular Structure Analysis
The molecular weight of Methyl 4-amino-3-phenylisothiazole-5-carboxylate is 234.27, and its molecular formula is C11H10N2O2S . The compound has a covalently-bonded unit count of 1, a heavy atom count of 16, and a topological polar surface area of 93.4Ų .Chemical Reactions Analysis
Methyl 4-amino-3-phenylisothiazole-5-carboxylate is used in the synthesis of dihydroisothiazolopyridinones . This process involves a multicomponent cyclocondensation of aminoisothiazolecarboxylic esters with aromatic or thienyl aldehydes .Physical And Chemical Properties Analysis
Methyl 4-amino-3-phenylisothiazole-5-carboxylate has a molecular weight of 234.27 and a molecular formula of C11H10N2O2S . It has a covalently-bonded unit count of 1, a heavy atom count of 16, and a topological polar surface area of 93.4Ų . The compound also has a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1 .Applications De Recherche Scientifique
J'ai effectué plusieurs recherches, mais malheureusement, les informations disponibles en ligne concernant les applications spécifiques du 4-Amino-3-phénylisothiazole-5-carboxylate de méthyle dans la recherche scientifique sont limitées. Les données concernent principalement son polymorphisme et quelques références générales à son utilisation dans les tests pharmaceutiques .
Safety and Hazards
Mécanisme D'action
- The primary target of Methyl 4-amino-3-phenylisothiazole-5-carboxylate is not explicitly mentioned in the literature I found. However, it belongs to the thiazole class of compounds, which has diverse biological activities . Thiazoles are known to interact with various cellular components, including enzymes, receptors, and transporters.
- The affected pathways are not explicitly documented for this compound. However, thiazoles have been associated with antioxidant, anti-inflammatory, antimicrobial, antifungal, and antitumor activities .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Analyse Biochimique
Biochemical Properties
Methyl 4-amino-3-phenylisothiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction. Additionally, Methyl 4-amino-3-phenylisothiazole-5-carboxylate can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways .
Cellular Effects
The effects of Methyl 4-amino-3-phenylisothiazole-5-carboxylate on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, Methyl 4-amino-3-phenylisothiazole-5-carboxylate can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins . These effects can ultimately impact cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, Methyl 4-amino-3-phenylisothiazole-5-carboxylate exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, Methyl 4-amino-3-phenylisothiazole-5-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
The effects of Methyl 4-amino-3-phenylisothiazole-5-carboxylate can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to Methyl 4-amino-3-phenylisothiazole-5-carboxylate can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the compound’s effects on cellular processes such as gene expression and metabolism can vary over time, depending on factors such as concentration and exposure duration .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-3-phenylisothiazole-5-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s biological activity changes significantly at specific concentration ranges . Understanding these dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 4-amino-3-phenylisothiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, Methyl 4-amino-3-phenylisothiazole-5-carboxylate can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can impact cellular processes such as energy production and biosynthesis.
Transport and Distribution
The transport and distribution of Methyl 4-amino-3-phenylisothiazole-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, Methyl 4-amino-3-phenylisothiazole-5-carboxylate can bind to proteins in the bloodstream, affecting its distribution to different tissues and organs . These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 4-amino-3-phenylisothiazole-5-carboxylate can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 4-amino-3-phenylisothiazole-5-carboxylate may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, influencing processes such as energy production and apoptosis . Understanding the subcellular localization of Methyl 4-amino-3-phenylisothiazole-5-carboxylate is essential for elucidating its molecular mechanisms and biological effects.
Propriétés
IUPAC Name |
methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLABDHRUQOVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517370 | |
| Record name | Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82424-58-6 | |
| Record name | Methyl 4-amino-3-phenyl-5-isothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82424-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is polymorphism, and why is it significant for Methyl 4-amino-3-phenylisothiazole-5-carboxylate?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [] These different forms, called polymorphs, can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. Understanding polymorphism is crucial for drug development because these properties can significantly impact drug efficacy and manufacturing processes.
Q2: How do the two identified polymorphs of Methyl 4-amino-3-phenylisothiazole-5-carboxylate differ structurally?
A2: While both polymorphs share identical molecular conformations, their crystal packing arrangements differ significantly. [] The key differences lie in:
- Density and Lattice Energy: The noncentrosymmetric structure has a lower density and lower lattice energy compared to the centrosymmetric structure, attributed to the differences in packing efficiency and intermolecular interactions. []
Q3: What computational methods were used to study Methyl 4-amino-3-phenylisothiazole-5-carboxylate, and what insights were gained?
A3: The researchers employed quantum chemical calculations to investigate the pairwise interaction energies within the crystal structures. [] This approach is particularly valuable for understanding complex systems with multiple types of intermolecular interactions, such as hydrogen bonding, stacking interactions, and van der Waals forces. By analyzing these energies, the study revealed the energetic contributions of different interactions to the overall stability of each polymorph.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)




![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)
![(3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol](/img/structure/B1367297.png)



